molecular formula C10H6Cl3N3O2S B13839939 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride

2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride

Katalognummer: B13839939
Molekulargewicht: 338.6 g/mol
InChI-Schlüssel: LQNHNYXJEDUNRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichloropyrimidine ring and a benzenesulfonyl chloride group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine, followed by the introduction of the benzenesulfonyl chloride group. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the pyrimidine ring are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate
  • (2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl)dimethylphosphine oxide

Uniqueness

Compared to similar compounds, 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Eigenschaften

Molekularformel

C10H6Cl3N3O2S

Molekulargewicht

338.6 g/mol

IUPAC-Name

2-[(2,5-dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H6Cl3N3O2S/c11-6-5-14-10(12)16-9(6)15-7-3-1-2-4-8(7)19(13,17)18/h1-5H,(H,14,15,16)

InChI-Schlüssel

LQNHNYXJEDUNRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.